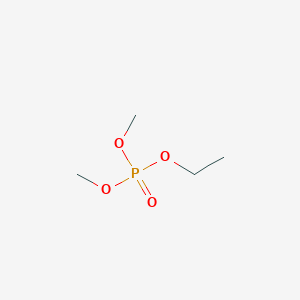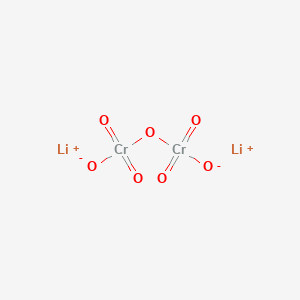
Lead pyrophosphate
説明
Lead pyrophosphate, also known as this compound, is an inorganic compound with the chemical formula Pb₂P₂O₇. It is a type of pyrophosphate, which is a class of compounds containing the pyrophosphate ion (P₂O₇⁴⁻). This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Lead pyrophosphate can be synthesized through various methods. One common method involves the reaction of lead nitrate (Pb(NO₃)₂) with sodium pyrophosphate (Na₄P₂O₇) in an aqueous solution. The reaction typically occurs at room temperature and results in the precipitation of dithis compound as a solid. The reaction can be represented as follows:
2Pb(NO3)2+Na4P2O7→Pb2P2O7+4NaNO3
Another method involves the direct reaction of lead oxide (PbO) with phosphoric acid (H₃PO₄) at elevated temperatures. This method requires careful control of reaction conditions to ensure the formation of dithis compound.
Industrial Production Methods
In industrial settings, dithis compound is often produced through high-temperature solid-state reactions. This involves heating a mixture of lead oxide and phosphoric acid in a furnace at temperatures ranging from 500°C to 700°C. The resulting product is then cooled and ground to obtain the desired particle size.
化学反応の分析
Types of Reactions
Lead pyrophosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, dithis compound can hydrolyze to form lead orthophosphate and phosphoric acid.
Thermal Decomposition: When heated to high temperatures, dithis compound decomposes to form lead oxide and phosphorus pentoxide.
Complexation: this compound can form complexes with various metal ions, such as calcium and magnesium, through coordination interactions.
Common Reagents and Conditions
Hydrolysis: Water at room temperature.
Thermal Decomposition: High temperatures (above 700°C).
Complexation: Metal ions in aqueous solutions.
Major Products Formed
Hydrolysis: Lead orthophosphate (Pb₃(PO₄)₂) and phosphoric acid (H₃PO₄).
Thermal Decomposition: Lead oxide (PbO) and phosphorus pentoxide (P₂O₅).
Complexation: Metal pyrophosphate complexes.
科学的研究の応用
Lead pyrophosphate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, particularly in relation to lead toxicity and its interactions with biological molecules.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent in diagnostic procedures.
Industry: Utilized in the production of ceramics, glass, and other materials due to its thermal stability and unique chemical properties.
作用機序
The mechanism of action of dilead pyrophosphate involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, potentially inhibiting their activity. The compound’s interactions with metal ions also play a significant role in its chemical behavior, as it can form stable complexes with these ions.
類似化合物との比較
Lead pyrophosphate can be compared with other similar compounds, such as:
Lead orthophosphate (Pb₃(PO₄)₂): Unlike dithis compound, lead orthophosphate is a simpler phosphate compound with different chemical properties and applications.
Calcium pyrophosphate (Ca₂P₂O₇): This compound is similar in structure to dithis compound but contains calcium instead of lead. It is commonly studied for its role in biological systems, particularly in relation to calcium metabolism.
Magnesium pyrophosphate (Mg₂P₂O₇): Another similar compound, magnesium pyrophosphate, is used in various industrial applications and has different chemical reactivity compared to dithis compound.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties and ability to form complexes with metal ions make it a valuable reagent in various fields
特性
IUPAC Name |
lead(2+);phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O7P2.2Pb/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZXKKXSZAMHFU-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Pb+2].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7P2Pb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889607 | |
| Record name | Diphosphoric acid, lead(2+) salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
5.9e+02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13453-66-2 | |
| Record name | Diphosphoric acid, lead(2+) salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, lead(2+) salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphosphoric acid, lead(2+) salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilead pyrophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)


![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)


